molecular formula C21H27N5O2 B5540675 9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one

9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5540675
M. Wt: 381.5 g/mol
InChI Key: PCNHKMALHDKNPE-UHFFFAOYSA-N
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Description

9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.21647512 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be efficiently achieved through intramolecular spirocyclization of 4-substituted pyridines. This method involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating a versatile approach for constructing complex spirocyclic frameworks (Parameswarappa & Pigge, 2011).

Catalytic Reactions and Compound Formation

A study presented an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, via a [5 + 1] double Michael addition reaction. This method highlights the potential for generating complex molecular structures without the need for catalysts, which can be relevant for synthesizing derivatives of the compound (Aggarwal, Vij, & Khurana, 2014).

Biological Activity and Applications

Research into 1,9-diazaspiro[5.5]undecane-containing compounds, which share a core structural motif with the compound of interest, has revealed their potential for treating various disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This highlights the broad therapeutic applications of compounds within this structural class (Blanco‐Ania, Heus, & Rutjes, 2017).

Photophysical Studies

The photophysical behavior of diazaspiro compounds, including those related to the chemical compound , has been studied, revealing insights into their solvatochromic analysis and photophysical properties. Such studies are crucial for understanding the potential applications of these compounds in material science and photonic devices (Aggarwal & Khurana, 2015).

Properties

IUPAC Name

9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-5-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-16(27)17-2-3-19(23-12-17)25-10-7-21(8-11-25)6-4-20(28)26(14-21)9-5-18-13-22-15-24-18/h2-3,12-13,15H,4-11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNHKMALHDKNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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